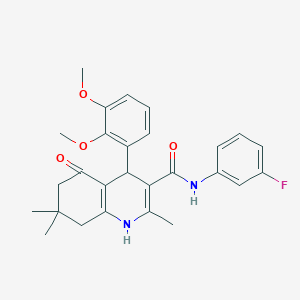

4-(2,3-Dimethoxyphenyl)-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

This compound belongs to the 1,4,5,6,7,8-hexahydroquinoline-3-carboxamide class, characterized by a bicyclic core structure with a carboxamide group at position 3. Key structural features include:

- N-(3-Fluorophenyl) amide group: The fluorine atom introduces electronegativity, which may affect hydrogen bonding and metabolic stability.

- 2,7,7-Trimethyl groups: These substituents likely contribute to steric effects and lipophilicity.

Properties

CAS No. |

421566-99-6 |

|---|---|

Molecular Formula |

C27H29FN2O4 |

Molecular Weight |

464.5 g/mol |

IUPAC Name |

4-(2,3-dimethoxyphenyl)-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |

InChI |

InChI=1S/C27H29FN2O4/c1-15-22(26(32)30-17-9-6-8-16(28)12-17)23(18-10-7-11-21(33-4)25(18)34-5)24-19(29-15)13-27(2,3)14-20(24)31/h6-12,23,29H,13-14H2,1-5H3,(H,30,32) |

InChI Key |

PKXHINKODSDGCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC(=CC=C4)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(2,3-Dimethoxyphenyl)-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the methoxy and fluorophenyl groups through various substitution reactions. The final step usually involves the formation of the carboxamide functionality. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The methoxy and fluorophenyl groups play a crucial role in enhancing its binding affinity to these targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Molecular formula for the target compound is inferred from structural analogs in .

Key Observations :

Substituent Effects on the Phenyl Ring: Electron-donating groups (e.g., 2,3-dimethoxy in the target compound) may improve solubility compared to electron-withdrawing groups (e.g., 3-chloro in or 3-bromo in ).

Amide Nitrogen Modifications :

- Replacement of the 3-fluorophenyl group (target) with pyridinyl (e.g., ) introduces a heterocyclic ring, which could alter hydrogen-bonding capacity and bioavailability.

- The 3-trifluoromethylphenyl group in increases hydrophobicity and metabolic resistance compared to the target’s fluorine atom.

Steric and Lipophilic Contributions :

- The 7-phenyl substitution in adds steric bulk, which might reduce binding affinity to compact active sites.

- Trimethyl groups at positions 2,7,7 (target and analogs) likely enhance lipophilicity, favoring membrane permeability.

Research Implications :

- Compounds with pyridinyl amides (e.g., ) are candidates for targeting enzymes with polar active sites.

- The 3-fluorophenyl group in the target compound and may optimize selectivity for fluorophore applications due to its small size and electronegativity .

- Further comparative studies should evaluate pharmacokinetic parameters (e.g., logP, IC₅₀) to quantify substituent effects.

Biological Activity

4-(2,3-Dimethoxyphenyl)-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound characterized by a unique hexahydroquinoline core structure. Its molecular formula is with a molecular weight of approximately 464.52 g/mol. This compound features multiple functional groups including a carboxamide and various aromatic substituents that contribute to its potential biological activity.

Chemical Structure and Properties

The structural complexity of this compound allows for diverse interactions within biological systems. The presence of dimethoxy and fluorophenyl groups enhances its lipophilicity and potential receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 464.52 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not extensively documented |

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activities. For instance:

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and induce apoptosis in tumor cells.

- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of related compounds on MCF-7 spheroids:

- Compound Tested : 4-(2,3-Dimethoxyphenyl)-N-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

- Results : Showed significant inhibition of cell viability with an IC50 value comparable to established anticancer agents.

Antioxidant Activity

Compounds within the same class have also been noted for their antioxidant properties:

- Mechanism : These compounds may scavenge free radicals and inhibit oxidative stress pathways.

Neuroprotective Effects

Emerging data suggest potential neuroprotective effects:

- Targeting Neurodegenerative Disorders : The compound may interact with receptors implicated in neurodegenerative diseases.

- Research Findings : Studies indicate modulation of neuroinflammatory responses and protection against neuronal apoptosis.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related derivatives is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | Ethyl ester instead of amide | Antioxidant |

| Methyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo | Different phenyl substitution | Anticancer |

| Isopropyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl | Isopropyl group present | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.